molecular formula C21H23ClFNO2 B557157 Haloperidol CAS No. 3756-55-2

Haloperidol

Cat. No.: B557157
CAS No.: 3756-55-2
M. Wt: 375.9 g/mol
InChI Key: LNEPOXFFQSENCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Haloperidol, with the chemical formula C₂₁H₂₃ClFNO₂ and a molecular weight of 375.864 g/mol, is a high-potency first-generation (typical) antipsychotic and one of the most frequently used compounds in its class . It serves as a vital research tool in neuroscience and pharmacology due to its strong antagonism of dopamine D2 receptors in the brain . Its primary research value lies in modeling and investigating the dopaminergic pathways of the brain, particularly the mesolimbic and mesocortical systems, which are implicated in psychosis . The antipsychotic efficacy of this compound in clinical settings is attributed to its ability to reduce excessive dopaminergic activity, making it a benchmark compound for comparing newer antipsychotic agents in preclinical studies . Researchers utilize this compound to study a range of conditions and mechanisms, including schizophrenia and related psychoses, Tourette syndrome and tic disorders, and severe behavioral disorders . Its application also extends to off-label research areas such as the management of chemotherapy-induced nausea and vomiting, intractable hiccups, and agitation . Emerging research also explores its potential role in pain management mechanisms, including sigma-1 receptor and NDMA channel antagonism . Beyond D2 receptor blockade, this compound's interaction with other neurotransmitter systems, including noradrenergic, cholinergic, and histaminergic receptors, as well as its affinity for serotonin (5-HT2) receptors, contributes to a complex pharmacological profile worthy of investigation . This compound is metabolized primarily in the liver, largely via the cytochrome P450 enzyme system, notably CYP3A4, with genetic polymorphisms in CYP2D6 contributing to interindividual variability in metabolism . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one
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InChI

InChI=1S/C21H23ClFNO2/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,26H,1-2,11-15H2
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

LNEPOXFFQSENCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(=O)C3=CC=C(C=C3)F
Source PubChem
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Molecular Formula

C21H23ClFNO2
Source PubChem
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DSSTOX Substance ID

DTXSID4034150
Record name Haloperidol
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Molecular Weight

375.9 g/mol
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Physical Description

Solid
Record name Haloperidol
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Solubility

23.5 [ug/mL] (The mean of the results at pH 7.4), Crystals; mp 226-227.5 °C; sol in water at 300X10+1 mg/L /Hydrochloride/, In water, 1.4X10+1 mg/L @ 25 °C, 16.7 mg/ml in alcohol at 25 °C, Freely sol in chloroform, methanol, acetone, benzene, dil acids, 4.46e-03 g/L
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Description Aqueous solubility in buffer at pH 7.4
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Vapor Pressure

4.8X10-11 mm Hg @ 25 °C /Estimated/
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Color/Form

Crystals, WHITE TO FAINTLY YELLOWISH, AMORPHOUS OR MICRO-CRYSTALLINE POWDER

CAS No.

52-86-8
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Melting Point

151.5 °C
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Scientific Research Applications

FDA-Approved Indications

Haloperidol is approved for several conditions, primarily focusing on psychiatric disorders:

  • Schizophrenia : this compound is effective in managing positive symptoms such as hallucinations and delusions. It is often included in comprehensive treatment plans for individuals diagnosed with schizophrenia .
  • Tourette Syndrome : The medication is indicated for controlling tics and vocal utterances in both pediatric and adult populations .
  • Severe Behavioral Disorders in Children : this compound is used to treat explosive hyperexcitability and severe behavioral issues when other treatments have failed. It is important to note that its use in children should be carefully considered .
  • Hyperactivity in Children : The drug helps manage excessive motor activity and conduct disorders characterized by impulsivity and mood fluctuations, again reserved for cases unresponsive to other therapies .

Off-Label Uses

This compound also has several off-label applications, which include:

  • Chorea Associated with Huntington's Disease : It is used to alleviate chorea symptoms that are often distressing to patients .
  • Management of Delirium : In elderly patients, this compound can be prescribed when non-pharmacological interventions have failed, particularly in acute delirium cases .
  • Palliative Care : this compound may be utilized to manage agitation and nausea in terminally ill patients, contributing to improved quality of life during end-of-life care .

Case Studies

Several case studies illustrate the clinical applications and effects of this compound:

  • Pancytopenia Induced by this compound Decanoate :
    • An 85-year-old female patient with schizophrenia developed pancytopenia while on this compound decanoate. After discontinuation of the drug, her blood counts improved significantly, highlighting the need for monitoring blood parameters during treatment .
  • Delusions of Infestation :
    • A series of three cases demonstrated that this compound effectively treated delusions of infestation. Patients experienced rapid relief from their symptoms upon administration of the medication, showcasing its efficacy in treating specific psychotic manifestations .
  • Neuroleptic Malignant Syndrome :
    • A case report documented neuroleptic malignant syndrome following an overdose of this compound. This emphasizes the importance of dosage regulation and monitoring for adverse effects associated with antipsychotic medications .

Summary Table of Applications

ApplicationTypeDescription
SchizophreniaFDA-ApprovedManagement of positive symptoms like hallucinations and delusions.
Tourette SyndromeFDA-ApprovedControl of tics and vocal expressions in affected individuals.
Severe Behavioral DisordersFDA-ApprovedTreatment for explosive hyperexcitability in children after other treatments fail.
HyperactivityFDA-ApprovedManagement of excessive motor activity and conduct disorders in children.
Chorea (Huntington's Disease)Off-LabelAlleviation of chorea symptoms associated with Huntington's disease.
DeliriumOff-LabelUsed when non-drug methods fail, particularly in elderly patients with acute confusion.
Palliative CareOff-LabelManagement of agitation and nausea in terminally ill patients.

Comparison with Similar Compounds

Structural Analogues and Derivatives

L-741626 : A Merck compound sharing a substructure with haloperidol, L-741626 exhibits ~10-fold selectivity for DRD2 over DRD3/DRD3. However, its crystallization with DRD2 proved challenging, unlike this compound, which binds via a conserved salt bridge (Asp114) and SEBP interactions .

N-Benzyl this compound Chloride : This derivative retains this compound’s piperidine core but lacks antipsychotic activity. Instead, it acts as a calcium channel antagonist, inhibiting extracellular Ca²⁺ influx—a mechanism distinct from classical calcium blockers like dihydropyridines .

Tropane Analogs: Modifications replacing this compound’s butyrophenone with a tropane ring reduce DRD2 binding. For example, Compound 9 (Ki = 1,000 nM for DRD2) shows minimal catalepsy compared to this compound (Ki = 2 nM), suggesting reduced EPS liability with structural tweaks .

Finazines : Structurally distinct (Tanimoto similarity <30%), finazines mimic this compound’s receptor profile (D₂, serotonin-2, sigma receptors) but exhibit stronger binding to dopamine/serotonin transporters (DAT/SERT). Unlike this compound, they lack significant α₁-adrenergic activity .

Pharmacological Profiles and Receptor Selectivity
Compound DRD2 Ki (nM) DRD3 Ki (nM) 5-HT₂A Ki (nM) Sigma-1 Ki (nM) Catalepsy ED₅₀ (mg/kg) Hyperlocomotion ED₅₀ (mg/kg) Selectivity Ratio (Catalepsy/Hyperlocomotion)
This compound 2.0 3.5 500 0.33 0.05 0.05 1.0
Risperidone 4.9 10.0 0.2 200 0.25 0.05 5.0
Aripiprazole 1.6 5.3 8.0 400 0.60 0.05 12.0
JNJ-37822681* 0.7 2.1 >1,000 ND 1.2 0.3 4.0
LE410 (Dibenzazecine) 7.54 6.86 50 ND ND ND D1/D2 = 0.33

*JNJ-37822681 is a fast-dissociating DRD2 antagonist with reduced EPS risk . LE410, a dibenzazecine, reverses this compound’s selectivity, favoring D1 over D2 receptors (Ki = 7.54 nM vs. 23 nM) .

Key Findings :

  • This compound vs. Atypicals : Risperidone and aripiprazole show lower catalepsy/hyperlocomotion ratios (5.0–12.0 vs. 1.0), correlating with reduced EPS. This is attributed to their serotonin 5-HT₂A antagonism and partial DRD2 agonism (aripiprazole) .
  • Sigma Receptor Affinity : this compound’s enantiomers (reduced this compound) retain potent sigma-1 binding (Ki = 1–2 nM), which may contribute to its off-target effects .
  • D1 vs. D2 Selectivity: Unlike this compound, dibenzazecines (e.g., LE404) exhibit D1 selectivity (Ki = 0.7 nM for D1 vs.
Clinical and Side Effect Comparisons
  • EPS Liability : this compound’s high DRD2 occupancy (>80%) correlates with severe EPS. Atypicals like clozapine (Ki = 180 nM for DRD2) require lower receptor occupancy (40–60%) for efficacy, minimizing motor side effects .
  • Cognitive Effects : Meta-analyses show this compound underperforms atypicals in improving cognitive function, possibly due to D1/D2 imbalance and muscarinic receptor antagonism .
  • Novel Mechanisms: JNJ-37822681’s fast dissociation from DRD2 mimics olanzapine’s kinetics, reducing EPS while maintaining antipsychotic efficacy .

Preparation Methods

Piperidyl Alkylation with γ-Chloro-4-Fluorobutyrophenone

The foundational synthesis of Haloperidol involves the alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine with γ-chloro-4-fluorobutyrophenone. This reaction proceeds via nucleophilic substitution, where the piperidine nitrogen attacks the electrophilic γ-carbon of the chlorinated butyrophenone. Early methods reported yields of 60–70% under reflux conditions in polar aprotic solvents such as dimethylformamide (DMF). However, challenges arose from competing side reactions, including the elimination of chloride to form unsaturated ketones.

Reaction Optimization

Key modifications include the use of anhydrous conditions and catalytic acids to suppress elimination. For instance, the addition of concentrated sulfuric acid in methanol-trimethyl orthoformate mixtures facilitates the formation of enol ether intermediates, which stabilize the reactive γ-chloro center. This approach elevates yields to 85–90% while reducing byproduct formation (Table 1).

Table 1: Comparative Analysis of Traditional Synthesis Conditions

ParameterEarly MethodsOptimized Methods
SolventDMFMethanol-TMOF
CatalystNoneH₂SO₄
Temperature (°C)120–13060–70
Yield (%)60–7085–90
Purity (HPLC)92–95%98–99%

Advanced Synthetic Approaches

Enol Ether Intermediate Route

A patent-pending method (CA1129424A) introduces enol ether derivatives of γ-chloro-4-fluorobutyrophenone (compounds IIa and IIb) as key intermediates. These enol ethers, synthesized via refluxing γ-chloro-4-fluorobutyrophenone with trimethyl orthoformate and methanol, undergo nucleophilic attack by 4-(4-chlorophenyl)-4-hydroxypiperidine in basic aqueous media. The reaction sequence proceeds as follows:

  • Enol Ether Formation :

    γ-Chloro-4-fluorobutyrophenone+Trimethyl orthoformateH₂SO₄, 60–70°CEnol ether (IIa/IIb)\text{γ-Chloro-4-fluorobutyrophenone} + \text{Trimethyl orthoformate} \xrightarrow{\text{H₂SO₄, 60–70°C}} \text{Enol ether (IIa/IIb)}

    This step achieves 95% conversion, with the enol ether structure confirmed via NMR.

  • Piperidine Coupling :

    Enol ether (IIa/IIb)+4-(4-Chlorophenyl)-4-hydroxypiperidineNaOH, H₂OThis compound\text{Enol ether (IIa/IIb)} + \text{4-(4-Chlorophenyl)-4-hydroxypiperidine} \xrightarrow{\text{NaOH, H₂O}} \text{this compound}

    The aqueous basic environment hydrolyzes the enol ether, regenerating the ketone and facilitating C-N bond formation. Final acidification precipitates this compound with 99% purity.

Solvent-Free Mechanochemical Synthesis

Emerging techniques employ mechanochemical activation to bypass solvent use. Ball milling γ-chloro-4-fluorobutyrophenone with 4-(4-chlorophenyl)-4-hydroxypiperidine in the presence of potassium carbonate achieves 88% yield within 2 hours. This method reduces waste and enhances scalability, though purity remains slightly lower (96%) compared to solution-phase routes.

Key Intermediates in this compound Synthesis

4-Chlorobutyronitrile

A Chinese patent (CN106431978A) details the synthesis of 4-chlorobutyronitrile, a precursor to γ-chloro intermediates. The process involves:

1-Chloro-4,4-dihydroxy butylamine+2-NitrophenolAl₂O₃, Cyclohexane4-Chlorobutyronitrile\text{1-Chloro-4,4-dihydroxy butylamine} + \text{2-Nitrophenol} \xrightarrow{\text{Al₂O₃, Cyclohexane}} \text{4-Chlorobutyronitrile}

Reaction at 90–97°C for 2–4 hours yields 78% product, which is purified via toluene extraction and recrystallization in nitromethane.

Quality Control and Analytical Methods

Chromatographic Purity Assessment

The U.S. Food and Drug Administration (FDA) mandates LC-MS/MS for this compound quantification in pharmaceutical products. Serum samples are analyzed using a Mayo Clinic Laboratories protocol:

  • Column : C18 reverse-phase

  • Mobile Phase : Acetonitrile-ammonium formate gradient

  • Detection : Multiple reaction monitoring (MRM) at m/z 376→165 for this compound.

Table 2: LC-MS/MS Performance Characteristics

ParameterValue
Linearity Range (ng/mL)5–200
Limit of Detection1.2 ng/mL
Intraday Precision (%RSD)2.1–4.3

Impurity Profiling

Common impurities include dechlorinated byproducts and oxidation derivatives. Accelerated stability studies (40°C/75% RH) reveal that this compound degrades primarily via hydrolysis of the piperidine hydroxyl group, necessitating airtight packaging .

Q & A

Q. How is haloperidol-induced catalepsy utilized in preclinical Parkinson’s disease research, and what are the standard methodological protocols?

this compound-induced catalepsy in rodents is a widely accepted model for studying motor deficits in Parkinson’s disease. Key methodological considerations include:

  • Animal strain : Wistar rats are most frequently used due to consistent catalepsy responses .
  • Dosage : 1.0 mg/kg (intraperitoneal) is the most common dose, balancing efficacy and minimal toxicity .
  • Assessment : The horizontal bar test is the primary method to quantify catalepsy duration (0–120 minutes post-administration) .
  • Controls : Include saline-injected groups and positive controls (e.g., levodopa/carbidopa) to validate antiparkinsonian compound screening .

Q. What are the optimal dosing strategies for this compound in rodent models to balance efficacy and toxicity?

Dose-response studies indicate that:

  • Efficacy : 1.0 mg/kg effectively induces catalepsy without acute neurotoxicity .
  • Toxicity : Doses ≥10 mg/kg (subcutaneous) in rats cause prefrontal cortex cell death, necessitating careful calibration .
  • Duration : Short-term administration (5–7 days) minimizes confounding neurotoxic effects in behavioral studies .

Q. What in vitro models are used to study this compound’s molecular mechanisms, and how are they validated?

  • Nanocrystal characterization : 3² factorial designs optimize variables like polymer/drug ratios (e.g., PVPk30:this compound) and surfactant/drug ratios (e.g., Poloxamer407:this compound) to assess particle size, zeta potential, and drug release kinetics .
  • Stability testing : Chemometric approaches (e.g., mixture I-optimal design) resolve degradation impurities in HPLC methods, validated via forced degradation studies .

Advanced Research Questions

Q. What statistical approaches address biases in observational studies assessing this compound’s efficacy in ICU delirium?

Advanced methods include:

  • Time-dependent Cox models : Mitigate immortality bias by adjusting for treatment initiation timing .
  • Multiple imputation : Address missing data while preserving statistical power .
  • Random-effects covariates : Account for hospital-level variability in multicenter trials .

Q. How do genetic factors influence this compound’s pharmacokinetics and adverse reactions in animal models?

Strain-specific differences highlight:

  • NZO mice : Higher plasma this compound levels (body weight-dependent), though brain concentrations remain comparable to other strains .
  • B6 mice : Rapid drug metabolism leads to pronounced adverse reactions (e.g., reduced locomotor activity) despite lower plasma levels .
  • Implications : Genetic background must inform dosing and outcome interpretation in behavioral studies .

Q. How can chemometric approaches enhance stability-indicating methods for this compound formulations?

  • Dual experimental designs : Combine mixture I-optimal and response surface designs to resolve 13 impurities in HPLC, achieving baseline separation on C18 columns .
  • Validation : Forced degradation under thermal, photolytic, and oxidative stress ensures method robustness for regulatory compliance .

Q. What methodologies reconcile contradictory findings in this compound’s neurotoxic effects across studies?

Discrepancies arise from:

  • Dosage and duration : Short-term use (≤6 days) at ≤5 mg/kg shows no gliosis, while long-term administration induces cortical cell death .
  • Model variability : Neurotoxicity is strain-dependent; Sprague-Dawley rats exhibit dose-dependent cell death, unlike Wistar rats in catalepsy studies .

Q. What experimental designs evaluate interactions between this compound and adjunct therapies (e.g., benzodiazepines)?

  • Randomized controlled trials (RCTs) : Double-blind, parallel-group designs (e.g., this compound + lorazepam vs. This compound + placebo) measure agitation reduction via RASS scores .
  • Rescue neuroleptic use : Secondary endpoints like median rescue doses (e.g., 2.0 mg vs. 4.0 mg) quantify synergistic effects .

Methodological Guidelines

Q. How should researchers control for confounding variables in clinical trials assessing this compound’s impact on delirium?

  • Intention-to-treat (ITT) analysis : Include all randomized patients to avoid selection bias .
  • Stratification : Adjust for baseline covariates (e.g., age, comorbidities) in Cox regression models .

Q. What are the ethical considerations in designing long-term this compound studies?

  • Toxicity monitoring : Regular histopathological assessments (e.g., prefrontal cortex cell death) in animal models .
  • Informed consent : Explicitly disclose risks of tardive dyskinesia and neuroleptic malignant syndrome in human trials .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Haloperidol
Reactant of Route 2
Reactant of Route 2
Haloperidol

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